1-Hydroxycyclopentanecarbonitrile CAS number 5117-85-1 properties
1-Hydroxycyclopentanecarbonitrile CAS number 5117-85-1 properties
An In-Depth Technical Guide to 1-Hydroxycyclopentanecarbonitrile (CAS 5117-85-1)
Authored by: Gemini, Senior Application Scientist
Abstract
1-Hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin, is a bifunctional organic compound featuring a hydroxyl and a nitrile group attached to the same carbon of a cyclopentane ring.[1][2] This unique structural arrangement classifies it as a cyanohydrin, rendering it a versatile and valuable intermediate in synthetic organic chemistry.[2] Its utility spans the synthesis of pharmaceuticals, agrochemicals, and novel materials, making a thorough understanding of its properties, synthesis, and handling critical for researchers in both academic and industrial settings.[1][3] This guide provides a comprehensive technical overview of its chemical and physical properties, synthetic routes, reactivity, applications, and essential safety protocols, tailored for professionals in chemical research and drug development.
Core Chemical Identity and Properties
1-Hydroxycyclopentanecarbonitrile is a colorless to pale yellow liquid or solid, depending on purity and ambient conditions.[1][2] The presence of both a polar hydroxyl group and a nitrile group dictates its physical and chemical characteristics, influencing its solubility and reactivity.[1][2]
General and Computational Properties
The fundamental identifiers and computed molecular properties are summarized below, providing a snapshot of the molecule's characteristics.
| Property | Value | Source(s) |
| CAS Number | 5117-85-1 | [1][3][4][5][6] |
| Molecular Formula | C₆H₉NO | [1][3][4][5][7] |
| Molecular Weight | 111.14 g/mol | [2][3][6] |
| IUPAC Name | 1-hydroxycyclopentane-1-carbonitrile | [6] |
| Synonyms | Cyclopentanone cyanohydrin, 1-Cyano-1-hydroxycyclopentane | [1][2] |
| Canonical SMILES | C1CCC(C1)(C#N)O | [1][7] |
| InChI Key | JZHFFOQSXKDOSX-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 44 Ų | [6][7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
Physicochemical Data
The physical properties of 1-Hydroxycyclopentanecarbonitrile are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| Physical Form | Colorless to pale yellow liquid or solid | [1][2] |
| Boiling Point | 246.4 °C at 760 mmHg | [3][5] |
| Density | 1.1 g/cm³ | [3][5] |
| Flash Point | 102.8 °C | [2][3][5] |
| Refractive Index | 1.491 - 1.492 | [2][3][5] |
| Vapor Pressure | 0.00447 mmHg at 25°C | [3][5] |
| LogP (Water-Octanol) | -0.27 | [2] |
| Solubility | Shows preference for aqueous phases; soluble in polar protic and aprotic solvents | [1][2] |
Synthesis and Manufacturing
The primary and most direct route to 1-Hydroxycyclopentanecarbonitrile is the nucleophilic addition of a cyanide anion to cyclopentanone. This classic cyanohydrin formation reaction is efficient and widely employed.
Synthetic Workflow: From Cyclopentanone
The reaction involves the treatment of cyclopentanone with a cyanide source, typically sodium or potassium cyanide, followed by acidification to yield the cyanohydrin.
Caption: Synthesis of 1-Hydroxycyclopentanecarbonitrile.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. The causality behind using a slightly acidic workup is to protonate the intermediate alkoxide without causing significant hydrolysis of the nitrile group.
-
Reaction Setup: To a stirred solution of cyclopentanone (1.0 eq) in a suitable solvent such as ethanol or water at 0-5 °C, add a solution of sodium cyanide (NaCN) (1.1 eq) in water dropwise.
-
Nucleophilic Addition: Maintain the temperature and stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Acidification: Once the reaction is complete, cool the mixture again to 0-5 °C and slowly add a dilute acid (e.g., HCl or H₂SO₄) to neutralize the excess cyanide and protonate the alkoxide, bringing the pH to a slightly acidic or neutral state.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Chemical Reactivity and Synthetic Applications
The dual functionality of 1-Hydroxycyclopentanecarbonitrile makes it a potent synthetic intermediate. The nitrile group can undergo hydrolysis or reduction, while the hydroxyl group can be derivatized.
Key Chemical Transformations
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 1-hydroxycyclopentanecarboxylic acid, a valuable building block for more complex molecules.[2]
-
Reduction: The nitrile group can be reduced to a primary amine (1-(aminomethyl)cyclopentan-1-ol) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[2]
-
Derivatization of Hydroxyl Group: The hydroxyl group can be protected or converted to other functional groups, such as esters or ethers, allowing for selective modification of the nitrile moiety.
Caption: Key reaction pathways for 1-Hydroxycyclopentanecarbonitrile.
Role in Drug Discovery and Development
The cyclopentane motif is present in numerous biologically active molecules. 1-Hydroxycyclopentanecarbonitrile serves as a key starting material or intermediate for synthesizing derivatives with potential therapeutic applications.[2][3] Its structure allows for the creation of diverse chemical libraries for screening against various biological targets. It is used as an intermediate in the synthesis of pharmaceuticals and can be a component in the development of new materials with specific properties.[3]
Toxicology and Safety
Like many organic nitriles, 1-Hydroxycyclopentanecarbonitrile is highly toxic and must be handled with extreme caution. Its hazard profile is dominated by acute toxicity via oral, dermal, and inhalation routes.
GHS Hazard Classification
The compound is classified under multiple hazard categories, underscoring the need for stringent safety measures.
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 1 | Danger | H300: Fatal if swallowed | [2][7][8] |
| Acute Toxicity, Dermal | Category 1 | Danger | H310: Fatal in contact with skin | [2][7][8] |
| Acute Toxicity, Inhalation | Category 1 | Danger | H330: Fatal if inhaled | [2][7][8] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [2][7][8] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2 | Danger | H318/H319: Causes serious eye damage/irritation | [2] |
| Hazardous to the Aquatic Environment | Acute 1 | Warning | H400: Very toxic to aquatic life | [2][7][8] |
| Hazardous to the Aquatic Environment | Chronic 1 | Warning | H410: Very toxic to aquatic life with long lasting effects | [2] |
Handling and Safety Protocols
Due to its severe toxicity, all work with this compound must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles with a face shield.[7][9]
-
Ventilation: Use only in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[7][9]
-
Handling: Do not eat, drink, or smoke when using this product.[7][9] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7][9]
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[7][9]
-
If on Skin: Take off immediately all contaminated clothing. Wash with plenty of water. Immediately call a POISON CENTER or doctor.[7][9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[7][9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9]
-
Stability and Storage
The compound is stable under normal storage and handling conditions.[2] However, thermal decomposition may produce hazardous gases like carbon monoxide and nitrogen oxides.[2]
-
Storage: Store locked up in a well-ventilated place.[7][9] Keep the container tightly closed. Recommended storage is at room temperature.[2]
Conclusion
1-Hydroxycyclopentanecarbonitrile (CAS 5117-85-1) is a fundamentally important building block in modern organic synthesis. Its bifunctional nature provides a gateway to a wide array of more complex molecules, particularly in the pharmaceutical and material science sectors. While its utility is significant, its high toxicity necessitates a rigorous and informed approach to handling and safety. This guide serves as a foundational resource for researchers to leverage the synthetic potential of this compound safely and effectively.
References
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LookChem. (n.d.). Cas 5117-85-1, 1-Hydroxycyclopentane carbonitrile. Retrieved from [Link]
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Mol-Instincts. (n.d.). 1-Hydroxycyclopentane carbonitrile 5117-85-1 wiki. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Hydroxycyclopentanecarbonitrile. PubChem Compound Database. Retrieved from [Link]
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